molecular formula C17H19Cl2NO B4140516 N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B4140516
M. Wt: 324.2 g/mol
InChI Key: XMXLENPZECXPHA-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride is an organic compound that features a benzylamine moiety substituted with an allyloxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:

    Amination: The resulting allyloxy compound is then subjected to nucleophilic substitution with benzylamine under basic conditions to form the desired benzylamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Primary amines.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may be explored for its antimicrobial, antifungal, or anticancer properties, depending on its interaction with biological targets.

Medicine

In medicinal research, this compound could be investigated as a lead compound for the development of new therapeutic agents. Its structural features may enable it to interact with specific enzymes or receptors, leading to potential drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The allyloxy and chloro substituents may enhance its binding affinity to these targets, leading to specific biological effects. The benzylamine moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the allyloxy and chloro substituents.

    [2-(methoxy)-5-chlorobenzyl]benzylamine: Similar structure but with a methoxy group instead of an allyloxy group.

    [2-(allyloxy)-5-bromobenzyl]benzylamine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of both allyloxy and chloro groups in N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride provides unique reactivity and potential biological activity compared to its analogues. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c1-2-10-20-17-9-8-16(18)11-15(17)13-19-12-14-6-4-3-5-7-14;/h2-9,11,19H,1,10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXLENPZECXPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Cl)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(5-chloro-2-prop-2-enoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride

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